molecular formula C19H14ClN5OS B2379579 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide CAS No. 852373-10-5

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide

Cat. No.: B2379579
CAS No.: 852373-10-5
M. Wt: 395.87
InChI Key: NCCUFVWNXNJREQ-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class. This compound features a triazole ring fused to a pyridazine ring, with a chlorophenyl group and a phenylacetamide moiety attached[_{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b ...[{{{CITATION{{{_2{A review on ‘triazoles’: their chemistry, synthesis and pharmacological - Springer](https://linkspringercom/article/101007/s13738-021-02231-x)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core[_{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ...](https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra04036h). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b .... The chlorophenyl group is introduced through electrophilic aromatic substitution reactions, while the phenylacetamide moiety is attached via nucleophilic substitution reactions[{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b ...[{{{CITATION{{{_2{A review on ‘triazoles’: their chemistry, synthesis and pharmacological ... - Springer](https://link.springer.com/article/10.1007/s13738-021-02231-x).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to achieve high yields and purity[_{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ...](https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra04036h). Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility[{{{CITATION{{{_1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thioether group to a sulfoxide or sulfone.

  • Reduction: : Reduction of the triazolo ring or the phenylacetamide moiety.

  • Substitution: : Replacement of the chlorophenyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Various nucleophiles and electrophiles are used depending on the desired substitution[_{{{CITATION{{{1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b ...[{{{CITATION{{{_2{A review on ‘triazoles’: their chemistry, synthesis and pharmacological ... - Springer](https://link.springer.com/article/10.1007/s13738-021-02231-x).

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced derivatives of the triazolo ring or phenylacetamide moiety.

  • Substitution: : Derivatives with different substituents on the chlorophenyl group.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: : Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

  • Industry: : Applied in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential applications. Similar compounds include other triazolo[4,3-b]pyridazine derivatives, which may have different substituents or functional groups[_{{{CITATION{{{_1{Design, synthesis, biological evaluation, and docking studies of novel triazolo4,3- b .... These compounds can be compared based on their chemical properties, biological activities, and industrial applications.

List of Similar Compounds

  • Triazolo[4,3-b]pyridazine derivatives: : Various analogs with different substituents on the triazolo ring.

  • Chlorophenyl-substituted triazoles: : Compounds with similar chlorophenyl groups attached to triazole rings.

  • Phenylacetamide derivatives: : Compounds featuring phenylacetamide moieties with different core structures.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-14-8-6-13(7-9-14)19-23-22-16-10-11-18(24-25(16)19)27-12-17(26)21-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCUFVWNXNJREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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